
Pyridoxamine-d3 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxamine-d3 Dihydrochloride is a deuterium-labeled form of pyridoxamine, which is one of the three natural forms of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays . Pyridoxamine itself is known for its role in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical processes .
Applications De Recherche Scientifique
Pyridoxamine-d3 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
Target of Action
Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . This compound also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .
Mode of Action
This compound interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .
Pharmacokinetics
It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .
Result of Action
The action of this compound results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .
Action Environment
It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .
Safety and Hazards
Pyridoxamine-d3 Dihydrochloride should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of contact, wash with plenty of soap and water . If irritation occurs, seek medical advice .
Orientations Futures
Pyridoxamine and pyridoxal have been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I . Thus, Pyridoxamine-d3 Dihydrochloride and similar compounds may prove useful for limiting the increased chemical modification of tissue proteins and associated pathology in aging and chronic diseases, including both diabetes and atherosclerosis .
Méthodes De Préparation
The preparation of Pyridoxamine-d3 Dihydrochloride involves several steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal.
Reduction to Pyridoxamine: Pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine.
Formation of Pyridoxamine Dihydrochloride: The pyridoxamine solution is adjusted to an alkaline pH to precipitate pyridoxamine. After filtration, water and hydrochloric acid are added, followed by decolorization and filtration.
Analyse Des Réactions Chimiques
Pyridoxamine-d3 Dihydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.
Reduction: The compound can be reduced back to pyridoxine under specific conditions.
Substitution: Pyridoxamine can undergo substitution reactions, particularly at the aminomethyl group, leading to various derivatives.
Common reagents used in these reactions include manganese dioxide for oxidation and zinc for reduction. The major products formed include pyridoxal, pyridoxal phosphate, and various substituted derivatives .
Comparaison Avec Des Composés Similaires
Pyridoxamine-d3 Dihydrochloride is compared with other vitamin B6 compounds such as pyridoxine and pyridoxal:
Pyridoxal: Another form of vitamin B6 that is more effective in certain enzymatic reactions and medical treatments.
Similar compounds include:
- Pyridoxine Hydrochloride
- Pyridoxal Hydrochloride
- Pyridoxamine Phosphate
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in scientific research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Pyridoxamine-d3 Dihydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Pyridoxine-d3", "Ammonium chloride", "Hydrochloric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Pyridoxine-d3 is reacted with hydrochloric acid to form pyridoxine-d3 hydrochloride.", "Step 2: Pyridoxine-d3 hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form pyridoxal-d3.", "Step 3: Pyridoxal-d3 is then reacted with ammonium chloride and sodium borohydride to form pyridoxamine-d3.", "Step 4: Pyridoxamine-d3 is finally reacted with hydrochloric acid to form Pyridoxamine-d3 Dihydrochloride." ] } | |
Numéro CAS |
1173148-03-2 |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
171.214 |
Nom IUPAC |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |
Clé InChI |
NHZMQXZHNVQTQA-FIBGUPNXSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CO |
Synonymes |
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


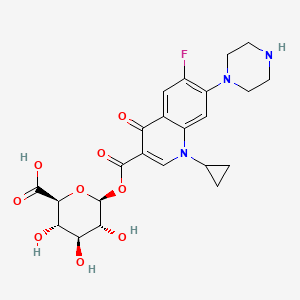

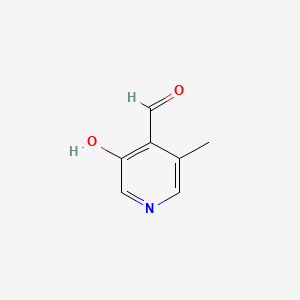
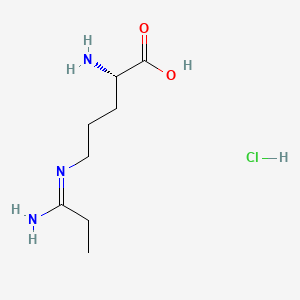
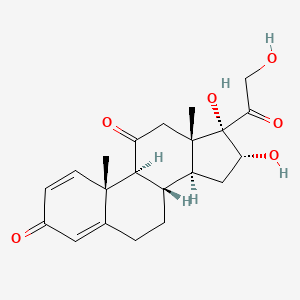
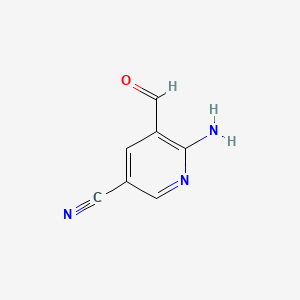
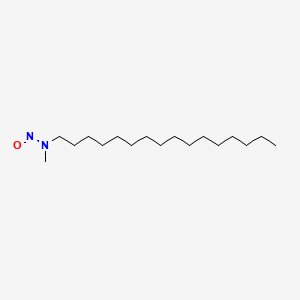
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
